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Compound of Interest

Compound Name:
4-(4-Methylbenzene-1-

sulfonyl)cinnoline

CAS No.: 62196-38-7

Cat. No.: B12908582

Get Quote

Executive Summary & Chemical Context
The cinnoline (1,2-benzodiazine) scaffold represents a critical bioisostere of quinoline and

isoquinoline in medicinal chemistry. While 4-amino and 4-oxo cinnolines are widely

documented, 4-sulfonyl cinnolines occupy a unique niche. They serve a dual purpose:

Potent Electrophilic Intermediates: The C4-sulfonyl group acts as an excellent leaving group

(nucleofuge) for

reactions, often superior to halogens due to the high electron-withdrawing capability of the
sulfone and the activating nature of the N1-N2 bond.

Active Pharmacophores: In their own right, 4-sulfonyl cinnolines—particularly 4-

methylsulfonyl (

) derivatives—are investigated as COX-2 inhibitors (mimicking the diaryl heterocyclic sulfone
class like Rofecoxib) and anticancer agents targeting specific kinases or tubulin
polymerization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12908582#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12908582?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide analyzes the SAR of the 4-sulfonyl moiety, focusing on electronic modulation, steric

constraints, and the "sulfone bridge" geometry.

Chemical Space and Synthesis
To study the SAR, one must first master the synthesis. The 4-sulfonyl group is rarely introduced

directly via electrophilic aromatic substitution. Instead, it is installed via nucleophilic

displacement of a 4-halo precursor using sulfinate salts.

Core Synthetic Protocol
The most robust method involves the reaction of 4-chlorocinnoline with sodium

alkane/arenesulfinates.

Protocol: Synthesis of 4-(Methylsulfonyl)cinnoline
Reagents: 4-Chlorocinnoline (1.0 eq), Sodium Methanesulfinate (1.5 eq).

Solvent: DMF or DMSO (anhydrous).

Conditions: Heat at 80–100°C for 4–6 hours under

atmosphere.

Workup: Pour into ice water. The sulfone product typically precipitates as a solid due to high

crystallinity and lower polarity than the salt. Filtration and recrystallization from

Ethanol/Hexane.[1]

Mechanism: The reaction proceeds via an

mechanism.[1] The N2 nitrogen of the cinnoline ring renders the C4 position highly electron-
deficient, facilitating the attack of the sulfinate anion.

Visualization of Synthetic Workflow
The following diagram outlines the conversion from the hydroxy precursor to the sulfone and its

subsequent utility.
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Figure 1: Synthetic pathway to 4-sulfonyl cinnolines and their use as reactive scaffolds.
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Structure-Activity Relationship (SAR) Analysis
The SAR of 4-sulfonyl cinnolines is governed by three distinct vectors: the Sulfonyl Moiety (C4),

the Pyridazine Core (C3), and the Benzenoid Ring (C5-C8).

Vector A: The C4-Sulfonyl Group (The Warhead)
The nature of the group attached to the sulfone (

in

) is the primary determinant of biological activity.
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Substituent (R) Physicochemical Effect Biological Implication

Methyl (-Me)
Low steric bulk, H-bond

acceptor potential.

COX-2 Selectivity: Fits the

secondary pocket of COX-2

(Val523). Classic

pharmacophore.

Phenyl (-Ph) High lipophilicity, steric bulk.

Anticancer/Kinase: Enhances

hydrophobic interactions in

ATP-binding pockets.

p-Tolyl
Increased lipophilicity over

phenyl.

Metabolic Stability: The methyl

group is a site for metabolic

oxidation (CYP450).

Trifluoromethyl Strong EWG, high lipophilicity.

Reactivity: Makes the C4

position extremely

electrophilic; often too reactive

for in vivo stability (rapid

hydrolysis).

Vector B: The C3 Position (The Gatekeeper)
Substituents at C3 influence the planarity of the ring and the steric environment of the C4-

sulfonyl group.

H (Unsubstituted): Allows free rotation of the C4-sulfonyl group.

Methyl/Alkyl: Introduces "peri-strain" with the C4 substituent, potentially locking the sulfone

into a specific conformation favorable for binding but unfavorable for synthesis (steric

hindrance during

).

Aryl: Creates a biaryl system. If the C4 substituent is also bulky, this leads to significant

twisting, disrupting planarity (atropisomerism potential).

Vector C: The Benzenoid Ring (C5-C8)
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Modifications here tune the electronic density of the heterocyclic core.

Electron Withdrawing Groups (6-F, 6-Cl): Increase the electrophilicity of C4. This enhances

the potency of the compound if it acts as a covalent inhibitor or reactive intermediate, but

may reduce metabolic half-life.

Electron Donating Groups (6-OMe, 7-OMe): Increase electron density. This stabilizes the

ring against hydrolysis but may weaken the H-bonding potential of the N1/N2 nitrogens.

SAR Logic Diagram

Figure 2: SAR Decision Tree for 4-Sulfonyl Cinnoline Optimization.
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Biological Targets & Case Studies
COX-2 Inhibition
The 4-methylsulfonyl phenyl moiety is a validated pharmacophore for COX-2 inhibition (e.g.,

Celecoxib, Rofecoxib). Cinnolines serve as bioisosteres to the quinoline/isoquinoline scaffolds

used in these drugs.

Mechanism: The sulfonyl oxygens form hydrogen bonds with Arg120 and Tyr355 in the COX-

2 active site. The cinnoline nitrogen (N2) can accept a hydrogen bond, potentially enhancing

affinity compared to the carbocyclic naphthalene analogs.
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SAR Finding: 4-Methylsulfonyl cinnolines exhibit higher selectivity for COX-2 over COX-1

when the C3 position is substituted with a lipophilic aryl group (phenyl or 4-fluorophenyl),

filling the hydrophobic channel.

Anticancer Activity (Kinase Inhibition)
While sulfonamides are more common in kinase inhibitors, 4-sulfonyl cinnolines have shown

activity against solid tumors.

Bioisosterism: They act as analogs to 4-sulfonyl quinolines.

Data Insight: In comparative studies (MTT assays against MCF-7 and HeLa lines), 4-

arylsulfonyl cinnolines often show

values in the low micromolar range (1–10

). The presence of a 6,7-dimethoxy substitution pattern (mimicking the quinazoline core of
Gefitinib) significantly improves potency.

Antimicrobial Potential
Cinnoline sulfonamides (where the sulfur is attached to the ring via nitrogen) are well-known

antibacterials. However, the C-sulfonyl variants (C4-SO2R) function differently, likely via

interference with bacterial redox systems due to their high reduction potential.

Experimental Protocols
General Procedure for Nucleophilic Substitution
(Synthesis)
Objective: Synthesis of 4-(Phenylsulfonyl)-6,7-dimethoxycinnoline.

Preparation: Dissolve 4-chloro-6,7-dimethoxycinnoline (1.0 mmol) in anhydrous DMF (5 mL).

Addition: Add Sodium benzenesulfinate (1.5 mmol, 1.5 eq).

Reaction: Stir the mixture at 90°C for 5 hours. Monitor via TLC (Mobile phase: 5% MeOH in

DCM). The starting material (Rf ~0.8) should disappear, and a lower Rf spot (sulfone) should

appear.
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Quench: Pour the hot reaction mixture into crushed ice (20 g) with vigorous stirring.

Isolation: A precipitate will form. Filter the solid, wash with cold water (3x 10 mL) and diethyl

ether (2x 5 mL) to remove unreacted organic impurities.

Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure sulfone as off-white

needles.

In Vitro COX-2 Inhibition Assay (Summary)
Kit: Cayman Chemical COX Inhibitor Screening Assay (Colorimetric).

Method: Measure the peroxidase activity of the heme-COX complex.

Protocol: Incubate purified COX-2 enzyme with the 4-sulfonyl cinnoline test compound (0.01

– 100

) for 10 minutes at 25°C. Add Arachidonic acid and colorimetric substrate. Measure
Absorbance at 590 nm.

Calculation: Determine

using a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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